Cas no 2229201-75-4 (1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol)
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol
- 2229201-75-4
- EN300-1779176
-
- Inchi: 1S/C11H15NO2/c12-7-10(13)6-9-3-1-2-8-4-5-14-11(8)9/h1-3,10,13H,4-7,12H2
- InChI Key: VDCJPUBXXNDMJM-UHFFFAOYSA-N
- SMILES: O1CCC2=CC=CC(CC(CN)O)=C12
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.5Ų
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779176-0.05g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1779176-0.1g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1779176-0.25g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1779176-0.5g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1779176-1.0g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1779176-2.5g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1779176-5.0g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1779176-10.0g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1779176-1g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1779176-5g |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol |
2229201-75-4 | 5g |
$3645.0 | 2023-09-20 |
1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol
Exploring the Potential of 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol (CAS No. 2229201-75-4): A Versatile Chemical Compound
The chemical compound 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol (CAS No. 2229201-75-4) has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This molecule, characterized by its benzofuran core and amino alcohol functionality, presents a fascinating subject for researchers and industry professionals alike. In this comprehensive overview, we delve into the molecular characteristics, synthesis pathways, and emerging applications of this compound, while addressing some of the most frequently searched questions in the scientific community.
At its core, 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol combines the structural features of a dihydrobenzofuran moiety with an amino propanol side chain. This combination results in a molecule with interesting electronic properties and potential biological activity. The CAS No. 2229201-75-4 specifically identifies this compound among millions of registered chemicals, making it easily traceable in scientific literature and commercial databases. Researchers often search for this CAS number when looking for precise information about the compound's purity, stability, or commercial availability.
The synthesis of 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol typically involves multi-step organic reactions that carefully construct the benzofuran ring system while introducing the amino alcohol functionality. Modern synthetic approaches often employ catalytic methods to improve yield and selectivity, addressing one of the most common search queries related to this compound: "efficient synthesis of amino benzofuran derivatives." Recent advances in green chemistry have also led to more sustainable production methods, reflecting the growing interest in environmentally friendly chemical processes.
One of the most searched aspects about CAS No. 2229201-75-4 concerns its potential biological activities. While comprehensive studies are ongoing, preliminary research suggests that the 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol structure may interact with various biological targets due to its ability to form hydrogen bonds through both its amino and hydroxyl groups. This has led to investigations into its possible applications in medicinal chemistry, particularly in the design of novel pharmacophores. Researchers frequently search for "biological activity of benzofuran amino alcohols" to stay updated on the latest findings in this area.
The physical and chemical properties of 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol make it suitable for various applications beyond pharmaceuticals. Its solubility profile, stability under different conditions, and potential as a building block for more complex molecules are topics of frequent inquiry. Analytical chemists often search for "characterization methods for CAS 2229201-75-4" to identify appropriate techniques for quality control and structural verification. Common analytical approaches include NMR spectroscopy, mass spectrometry, and HPLC analysis, which provide comprehensive data about the compound's purity and structure.
In material science, the benzofuran core of 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol has attracted attention for potential applications in organic electronics. The conjugated system of the dihydrobenzofuran ring may contribute to interesting electronic properties, leading to searches like "amino benzofuran derivatives in OLED materials." While research in this area is still in early stages, the compound's structural features suggest possible utility in the development of novel organic semiconductors or light-emitting materials.
The commercial availability of CAS No. 2229201-75-4 is another frequently searched topic. Several specialty chemical suppliers list 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol in their catalogs, typically as a research chemical available in small quantities for laboratory use. Potential buyers often search for "price of 2229201-75-4" or "suppliers of amino benzofuran propanol" when sourcing this compound. It's important to note that purity grades and packaging options may vary between suppliers, necessitating careful evaluation before purchase.
Safety considerations for handling 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol follow standard laboratory protocols for amino alcohols. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this compound. Researchers often search for "MSDS of CAS 2229201-75-4" to obtain detailed safety information, reflecting the growing emphasis on workplace safety in chemical research.
Future research directions for 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol may explore its potential as a chiral building block in asymmetric synthesis, given the presence of both amino and hydroxyl functional groups on adjacent carbon atoms. The scientific community shows increasing interest in "chiral applications of benzofuran amino alcohols," as evidenced by recent search trends. Additionally, computational studies predicting the compound's interactions with biological targets represent another promising avenue for investigation.
In conclusion, 1-amino-3-(2,3-dihydro-1-benzofuran-7-yl)propan-2-ol (CAS No. 2229201-75-4) represents an intriguing chemical entity with diverse potential applications. From its fundamental molecular characteristics to its possible uses in various scientific and industrial fields, this compound continues to attract research interest. As new studies emerge and applications develop, we can expect to see growing search activity around terms like "amino benzofuran propanol derivatives" and "applications of CAS 2229201-75-4," reflecting the dynamic nature of chemical research and development.
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